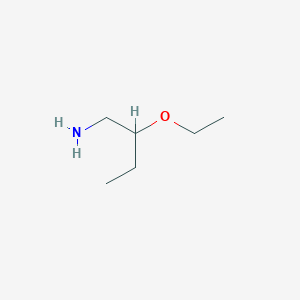

(2-Ethoxybutyl)amine

Vue d'ensemble

Description

(2-Ethoxybutyl)amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Contamination and Remediation

Amines, including structures similar to (2-Ethoxybutyl)amine, have been examined for their role in environmental contamination and remediation efforts. For instance, sulfamethoxazole, a persistent organic pollutant with N-amine groups, has been studied for its occurrence and removal from aqueous solutions. Cleaner techniques such as adsorption and photocatalytic degradation show promise in removing such contaminants due to the strong chemical interactions with sorbents and the generation of hydroxyl radicals for catalytic degradation (Prasannamedha & Kumar, 2020).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including amines, via advanced oxidation processes (AOPs) has been reviewed. These processes are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. The review highlights the degradation efficiencies, reaction mechanisms, and impact of process parameters on the treatment of amine-based compounds (Bhat & Gogate, 2021).

Drug Metabolism

In the context of pharmaceuticals, the metabolic fate of drugs like Amitriptyline has been studied, providing insights into the oxidation processes in the side chain, producing secondary and primary amines. These studies are crucial for understanding drug metabolism and designing better therapeutic agents with improved safety and efficacy profiles (Breyer‐Pfaff, 2004).

Biogenic Amines

The role of biogenic amines in food safety, spoilage, and health has been extensively reviewed. These amines, formed by the decarboxylation of amino acids by microbial action, are of interest due to their implications in food safety and potential health risks. Understanding their formation, detection, and control is vital for ensuring food quality and safety (Önal, 2007).

CO2 Capture and Environmental Applications

Amine-functionalized materials, like metal-organic frameworks (MOFs), have shown great promise in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Such materials are being developed for sustainable environmental applications, highlighting the importance of amines in addressing global challenges like climate change (Lin, Kong, & Chen, 2016).

Mécanisme D'action

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors . For instance, monoamine oxidases (MAOs) are involved in the oxidative deamination of different amines and neurotransmitters .

Mode of Action

Amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible . The formation of these imine compounds is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Biochemical Pathways

Biogenic amines, which include a variety of amines, are involved in several biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification .

Pharmacokinetics

Local anesthetics, which are weak bases and structurally similar to amines, have pka values close to physiological ph, implying that both protonated and unprotonated forms are present . This could potentially impact the bioavailability of (2-Ethoxybutyl)amine.

Result of Action

The formation of imine compounds (schiff bases) through the reaction of amines with aldehydes and ketones could potentially lead to various downstream effects .

Analyse Biochimique

Biochemical Properties

They can act as bases, accepting a proton from a water molecule to form ammonium ions . They can also form imines through condensation with carbonyl compounds

Cellular Effects

The cellular effects of (2-Ethoxybutyl)amine are not well-documented. Amines can influence cell function in various ways. For instance, biogenic amines, which are a specific type of amines, play crucial roles in cell signaling . They can also impact gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Amines can interact with biomolecules through binding interactions. They can also influence enzyme activity, either through inhibition or activation . Changes in gene expression could also occur as a result of amine interactions

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages, and this is likely to be the case with this compound as well

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. Amines are known to be involved in various metabolic pathways. For instance, they can be metabolized through phase I and phase II metabolic reactions

Transport and Distribution

Amines can be transported and distributed within cells and tissues through various mechanisms

Subcellular Localization

Amines can be localized in various subcellular compartments, and their localization can influence their activity or function

Propriétés

IUPAC Name |

2-ethoxybutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(5-7)8-4-2/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIYYRFKXQLGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314716 | |

| Record name | 2-Ethoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89585-14-8 | |

| Record name | 2-Ethoxy-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89585-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

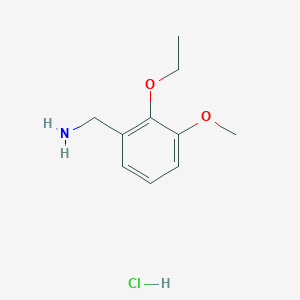

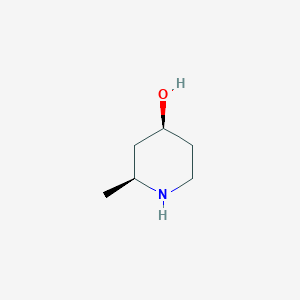

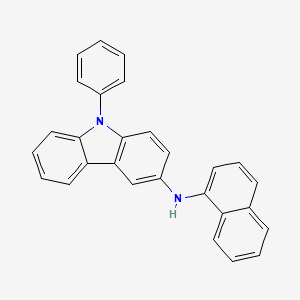

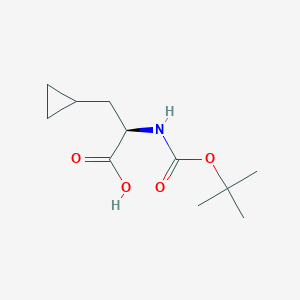

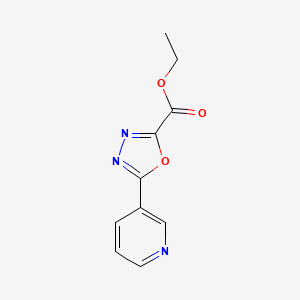

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3164946.png)

![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)

![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

![(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid](/img/structure/B3164989.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3165021.png)